molecular formula C17H21NO2S2 B2391506 1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 1396859-29-2

1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2391506
CAS No.: 1396859-29-2
M. Wt: 335.48
InChI Key: JGFXJUHJMHVQCK-UHFFFAOYSA-N
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Description

1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound that features both furan and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan-2-ylmethylthio intermediate: This can be achieved by reacting furan-2-carbaldehyde with a thiol compound under acidic or basic conditions.

    Piperidine ring formation: The intermediate can then be reacted with piperidine in the presence of a suitable catalyst.

    Final coupling reaction: The resulting compound is then coupled with thiophene-2-yl ethanone under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone would depend on its specific interactions with molecular targets. This could involve binding to specific receptors, enzymes, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone: can be compared with other compounds featuring furan and thiophene rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of furan, thiophene, and piperidine moieties, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

1-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-2-thiophen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S2/c19-17(11-16-4-2-10-22-16)18-7-5-14(6-8-18)12-21-13-15-3-1-9-20-15/h1-4,9-10,14H,5-8,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFXJUHJMHVQCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSCC2=CC=CO2)C(=O)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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